Calycanthine

Übersicht

Beschreibung

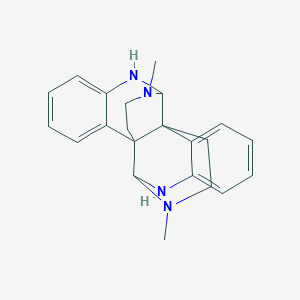

Calycanthine is a naturally occurring alkaloid found in the Calycanthaceae family, particularly in the genus Chimonanthus. This compound is known for its complex structure and significant biological activities, including anti-convulsant, anti-fungal, anti-viral, analgesic, anti-tumor, and anti-melanogenesis properties .

Wissenschaftliche Forschungsanwendungen

Calycanthin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht wegen seiner Antikonvulsiva-, Antimykotika-, Antivirale- und Antitumoreigenschaften

Industrie: Potenzielle Verwendung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.

5. Wirkmechanismus

Calycanthin übt seine Wirkungen hauptsächlich durch Hemmung der Freisetzung des inhibitorischen Neurotransmitters Gamma-Aminobuttersäure (GABA) durch Wechselwirkungen mit L-Typ-Calciumkanälen aus. Es hemmt auch GABA-vermittelte Chloridströme an GABA(A)-Rezeptoren, was zu seiner konvulsiven Wirkung führt .

Ähnliche Verbindungen:

Chimonanthin: Ein weiteres Alkaloid, das in der Familie der Calycanthaceae vorkommt und ähnliche biologische Aktivitäten aufweist.

Folicanthin: Teilt strukturelle Ähnlichkeiten mit Calycanthin und weist vergleichbare biologische Eigenschaften auf.

Calycanthidin: Eine verwandte Verbindung mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit: Calycanthin ist einzigartig aufgrund seiner spezifischen Wechselwirkungen mit L-Typ-Calciumkanälen und GABA(A)-Rezeptoren, die zu seinen besonderen konvulsiven Eigenschaften beitragen .

Wirkmechanismus

Calycanthine exerts its effects primarily by inhibiting the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) through interactions with L-type calcium channels. It also inhibits GABA-mediated chloride currents at GABA(A) receptors, leading to its convulsant action .

Similar Compounds:

Chimonanthine: Another alkaloid found in the Calycanthaceae family with similar biological activities.

Folicanthine: Shares structural similarities with this compound and exhibits comparable biological properties.

Calycanthidine: A related compound with a similar mechanism of action.

Uniqueness: this compound is unique due to its specific interactions with L-type calcium channels and GABA(A) receptors, which contribute to its distinct convulsant properties .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Calycanthine may mediate its convulsant action predominantly by inhibiting the release of the inhibitory neurotransmitter GABA as a result of interactions with L-type Ca2+ channels and by inhibiting GABA-mediated chloride currents at GABA(A) receptors . This indicates that this compound interacts with enzymes and proteins involved in neurotransmission .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with L-type Ca2+ channels and GABA(A) receptors, inhibiting the release of GABA and thus exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

Its pharmacokinetics in rats have been investigated using the UPLC-MS/MS method .

Dosage Effects in Animal Models

In animal models, specifically rats, the absolute bioavailability of this compound was found to be 37.5%

Metabolic Pathways

Its interaction with GABA and L-type Ca2+ channels suggests it may be involved in neurotransmission pathways .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Calycanthin umfasst mehrere Schritte, darunter die Verwendung von intramolekularen Heck-Reaktionskaskaden und Diazen-gesteuerter Fragmentanordnung. Eine bemerkenswerte Methode beinhaltet die Exposition von meso-3 gegenüber heißer verdünnter Essigsäure, um meso-Calycanthin zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Calycanthin ist nicht umfassend dokumentiert, aber die in Forschungslaboren entwickelten Syntheserouten bilden die Grundlage für eine potenzielle Produktion im großen Maßstab. Die Verwendung von kupferkatalysierten sequentiellen Arylierungs-Oxidationsdimerisierungsreaktionen ist ein wichtiger Schritt bei der Synthese von Calycanthin .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Calycanthin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die kupferkatalysierte sequentielle Arylierungs-Oxidationsdimerisierungsreaktion ist besonders wichtig für die Synthese von Calycanthin .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Calycanthin verwendet werden, umfassen Essigsäure, Kupferkatalysatoren und Diazenfragmente. Reaktionsbedingungen umfassen oft hohe Temperaturen und spezifische Katalysatoren, um die Bildung der gewünschten Produkte zu erleichtern .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen dimere Piperidinochinolin- und dimere Pyrrolidinoindolin-Alkaloide, die signifikante biologische Aktivitäten aufweisen .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Calycanthine involves the use of a multi-step process that includes several chemical reactions.", "Starting Materials": [ "Eugenol", "Isoeugenol", "Sodium borohydride", "Methanol", "Acetic anhydride", "Sodium hydroxide", "Chloroform", "Hydrochloric acid", "Ethyl acetate", "Acetone", "Ammonium chloride", "Methyl iodide", "Sodium carbonate", "Acetic acid", "Sodium borohydride", "Ethanol" ], "Reaction": [ "Eugenol is treated with sodium borohydride and methanol to form isoeugenol", "Isoeugenol is reacted with acetic anhydride and sodium hydroxide to form isoeugenyl acetate", "Isoeugenyl acetate is then treated with chloroform and hydrochloric acid to form isoeugenyl chloride", "Isoeugenyl chloride is reacted with ammonium chloride and methyl iodide to form 2-methoxy-4-(2-propenyl)phenol", "2-methoxy-4-(2-propenyl)phenol is then treated with sodium carbonate and acetic acid to form calycanthine", "Calycanthine is then reduced with sodium borohydride and ethanol to form iso-calycanthine" ] } | |

| 595-05-1 | |

Molekularformel |

C22H26N4 |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

(1S,10S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19?,20?,21-,22-/m1/s1 |

InChI-Schlüssel |

XSYCDVWYEVUDKQ-LIKPIUCQSA-N |

Isomerische SMILES |

CN1CC[C@@]23C4NC5=CC=CC=C5[C@@]2(C1NC6=CC=CC=C36)CCN4C |

SMILES |

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C |

Kanonische SMILES |

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C |

melting_point |

250-251°C |

| 595-05-1 | |

Physikalische Beschreibung |

Solid |

Synonyme |

calycanthine |

Herkunft des Produkts |

United States |

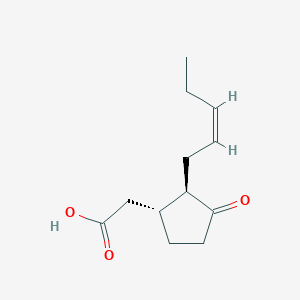

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

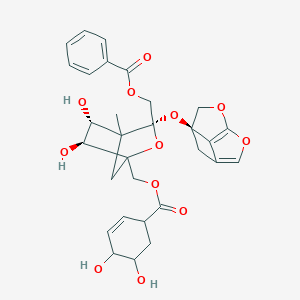

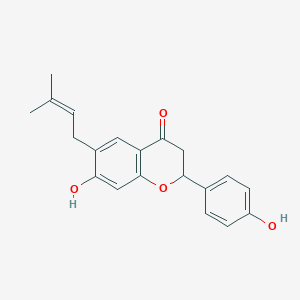

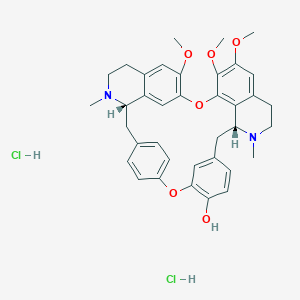

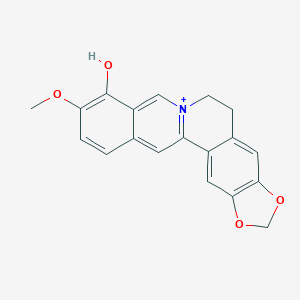

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calycanthine?

A1: this compound has a molecular formula of C22H26N4 and a molecular weight of 346.48 g/mol. [, ]

Q2: What is the core structure of this compound?

A2: this compound is a dimeric cyclotryptamine alkaloid, meaning it is composed of two tryptamine units. It features vicinal all-carbon quaternary stereocenters and four nitrogen atoms within its structure. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers frequently employ various spectroscopic techniques to elucidate the structure of this compound. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ] Circular Dichroism (CD) has also proven valuable for determining the absolute configuration of this compound. [, ]

Q4: Can this compound be synthesized in the laboratory?

A4: Yes, several total synthesis routes have been developed for this compound. These strategies often involve the use of catalysts like copper or iron to facilitate the asymmetric dimerization of tryptamine derivatives. [, , , , , , ]

Q5: What is the significance of the selenium degradation product of this compound?

A5: Early degradation studies using selenium revealed 4-carboline as a product, accounting for 12 of this compound's 22 carbon atoms. This finding provided initial clues about its structural complexity. [] Later studies utilizing benzoylation and oxidation led to the identification of benzoyl-N-methyltryptamine, further illuminating its composition. []

Q6: What are the known biological activities of this compound?

A6: this compound has been reported to possess several biological activities, including antifungal properties against plant pathogens [], insecticidal effects on cockroaches [], and potential antitumor activity []. It has also been investigated for its interactions with nucleic acids [].

Q7: What is the mechanism of action of this compound's antifungal activity?

A7: While the exact mechanism is not fully understood, studies have shown that both this compound and folicanthine, another alkaloid found alongside this compound, exhibit significant inhibitory effects against various plant pathogenic fungi. []

Q8: What is known about this compound's effect on the nervous system?

A8: Research suggests that this compound acts as a central nervous system toxin, primarily inducing convulsions. [, , ] Studies in cockroaches have shown that it can affect nervous transmission. []

Q9: What are the toxicological concerns associated with this compound?

A11: this compound is known to be toxic, particularly to ruminants. Ingestion of plants containing this compound, like Wintersweet, has been linked to severe neurological symptoms, including seizures, and even death in sheep and goats. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)